molecular formula C6H2BrClN2S B3026962 6-Bromo-2-chlorothiazolo[5,4-b]pyridine CAS No. 1196151-70-8

6-Bromo-2-chlorothiazolo[5,4-b]pyridine

Cat. No.: B3026962
CAS No.: 1196151-70-8
M. Wt: 249.52
InChI Key: BMHFKZSCFLPSPX-UHFFFAOYSA-N
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Description

Significance of Fused Thiazole-Pyridine Systems in Heterocyclic Chemistry

The fusion of thiazole (B1198619) and pyridine (B92270) rings creates a bicyclic system with unique electronic and chemical properties. Thiazole, a five-membered ring containing sulfur and nitrogen, is a key component in numerous pharmaceuticals and biologically active agents. nih.govresearchgate.net Its derivatives are known to exhibit a wide range of therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer effects. actascientific.com The thiazole ring's aromaticity allows for various chemical modifications, making it a versatile scaffold in drug design. nih.gov

Similarly, the pyridine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in many natural products like vitamins and alkaloids. actascientific.comnih.gov The incorporation of a pyridine motif can enhance the biochemical potency, metabolic stability, and water solubility of pharmaceutical molecules. nih.gov

When fused, these two rings form systems like thiazolopyridine, which have attracted significant attention in medicinal chemistry. dmed.org.ua These fused systems are considered promising scaffolds for developing novel therapeutic agents, with reported activities including anticancer and protein kinase inhibition. nih.govresearchgate.net The combination of these two bioactive moieties into a single structure provides a foundation for creating diverse and potent chemical entities. dmed.org.ua

Table 1: Examples of Biologically Active Fused Heterocyclic Systems Containing Thiazole or Pyridine

Fused System Reported Biological Activity
Benzothiazoles Anticancer, Antimicrobial, Antiviral, Anti-inflammatory actascientific.comresearchgate.net
Pyridine-Thiadiazole Antimicrobial nih.gov
Oxazolo[4,5-b]pyridine (B1248351) Antibacterial (effective against MRSA) nih.gov
Pyrazolo[3,4-b]pyridine Anti-inflammatory, Anticancer, Antiviral researchgate.net

Importance of Halogenation in Modulating Reactivity and Biological Profile of Thiazolopyridines

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto a heterocyclic scaffold is a powerful strategy in medicinal chemistry. researchgate.net Halogenation can profoundly influence a molecule's physical, chemical, and biological properties. researchgate.netresearchgate.net

Halogens can modulate a molecule's reactivity by altering its electronic distribution. The high electronegativity of halogens can create reactive sites amenable to various synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). nbinno.com This allows chemists to use halogenated heterocycles as versatile intermediates for constructing more elaborate molecular architectures. nbinno.com For instance, the carbon-halogen bond in haloarenes can be activated for a variety of transformations in organic synthesis. researchgate.net

From a biological perspective, halogenation offers several advantages in drug design:

Increased Membrane Permeability : The lipophilic nature of halogens can enhance a molecule's ability to cross cell membranes, including the blood-brain barrier. researchgate.net

Metabolic Stability : Halogen atoms can block sites of metabolic degradation, thereby prolonging the drug's half-life in the body. researchgate.net

Binding Affinity : Halogens can participate in specific non-covalent interactions known as "halogen bonds." researchgate.netnih.gov This interaction, where the halogen acts as a Lewis acid, can enhance the binding of a ligand to its biological target, such as a protein or enzyme, leading to improved potency. researchgate.netnih.gov

The reactivity of halogens on a heterocyclic ring varies, which can be exploited for selective chemical modifications. Generally, reactivity decreases down the group in many contexts, but specific reactivity in nucleophilic substitution on a thiazole ring can be complex and sensitive to reaction conditions. rsc.orgstudymind.co.ukyoutube.com

Table 2: Influence of Halogenation on Molecular Properties in Drug Design

Property Effect of Halogenation
Lipophilicity Generally increases, aiding membrane permeability. researchgate.net
Metabolic Stability Can block metabolic pathways, increasing drug lifetime. researchgate.net
Binding Interactions Can form halogen bonds, enhancing target affinity. nih.gov

Overview of 6-Bromo-2-chlorothiazolo[5,4-b]pyridine as a Key Research Target

The compound this compound emerges as a significant research target due to the strategic placement of two different halogen atoms on the versatile thiazolo[5,4-b]pyridine (B1319707) core. This di-halogenated structure serves as a highly valuable and flexible intermediate in organic synthesis.

The chlorine atom at the 2-position of the thiazole ring and the bromine atom at the 6-position of the pyridine ring offer differential reactivity. The C2-position of the thiazole ring is inherently electron-deficient and susceptible to nucleophilic attack. pharmaguideline.com The presence of halogens at different positions allows for selective and sequential chemical modifications. For example, one halogen could be selectively replaced via a nucleophilic substitution or a cross-coupling reaction, leaving the other intact for a subsequent transformation. This capability is highly sought after in the construction of molecular libraries for drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). namiki-s.co.jp

While extensive research on the direct biological applications of this compound is not widely published, its importance lies in its potential as a precursor. Synthetic routes to related thiazolo[5,4-b]pyridines have been developed, highlighting the interest in this class of compounds. researchgate.netnih.gov By leveraging the distinct reactivity of the C-Cl and C-Br bonds, researchers can introduce a wide array of functional groups to build a diverse range of more complex molecules for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloro-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHFKZSCFLPSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735543
Record name 6-Bromo-2-chloro[1,3]thiazolo[5,4-b]pyridine
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Molecular Weight

249.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-70-8
Record name 6-Bromo-2-chloro[1,3]thiazolo[5,4-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-chloro-[1,3]thiazolo[5,4-b]pyridine
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Synthetic Methodologies for 6 Bromo 2 Chlorothiazolo 5,4 B Pyridine and Its Analogs

Strategies for the Construction of the Thiazolo[5,4-b]pyridine (B1319707) Core

The assembly of the fused thiazolo[5,4-b]pyridine system can be approached in several ways, primarily by forming the thiazole (B1198619) ring onto a pre-existing pyridine (B92270) or by constructing the pyridine ring adjacent to a thiazole precursor.

A common and effective strategy involves the annulation of a thiazole ring onto a functionalized pyridine derivative. This approach leverages the well-established chemistry of pyridines to build the fused bicyclic system.

One prominent method involves the reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea (B124793) in a single step. researchgate.net This convergent approach allows for the formation of various 2-substituted thiazolo[5,4-b]pyridines. Another key strategy begins with a substituted aminopyridine. For instance, a practical synthesis of 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine has been achieved in five steps starting from 2-amino-5-chloropyridine. researchgate.net

A multi-step sequence involving intramolecular cyclization is also employed. nih.gov In one example, a 3-nitro-2-thiocyanatopyridine derivative, upon reduction of the nitro group with iron powder, undergoes a one-pot intramolecular cyclization to construct the thiazolo[5,4-b]pyridine skeleton. nih.gov Furthermore, fused thiazolo[4,5-b]pyridines can be synthesized through base-promoted reactions of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles, which proceed via nucleophilic substitution of the chlorine atom, a Smiles rearrangement, and subsequent nucleophilic substitution of the nitro group. researchgate.net

Starting MaterialKey ReagentsReaction TypeProduct CoreReference
ChloronitropyridineThioamide or ThioureaOne-pot CyclizationThiazolo[5,4-b]pyridine researchgate.net
4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholineFe powder, Acetic AcidReductive Intramolecular CyclizationAmino Thiazolo[5,4-b]pyridine nih.gov
2-Amino-5-chloropyridineMulti-step sequenceThiazole Annulation6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine researchgate.net
2-Chloro-3-nitropyridine1,3-(S,N)-binucleophiles (e.g., triazole-5-thiols)Successive SNAr / Smiles RearrangementFused Thiazolo[4,5-b]pyridine (B1357651) researchgate.net

An alternative approach involves starting with a thiazole or thiazolidine (B150603) derivative and subsequently annulating the pyridine ring. This method is particularly useful when the desired substitution pattern on the thiazole moiety is more readily accessible.

Strategies in this category often involve Michael addition and cyclo-elimination cascade reactions. dmed.org.ua For example, a Knoevenagel condensation of a thiazolidine derivative with an aldehyde can form an α,β-unsaturated ketone intermediate. This intermediate then acts as a Michael acceptor for a carbanion, and the resulting adduct undergoes intramolecular cyclization and elimination to yield the thiazolo[4,5-b]pyridine core. dmed.org.ua Multicomponent reactions, which allow for the assembly of complex molecules in a single step, have also been developed for the synthesis of highly substituted thiazolo[4,5-b]pyridines. dmed.org.uaresearchgate.net

The Friedländer annulation is a classic and powerful method for the synthesis of quinolines and, by extension, related fused pyridine systems. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acid or base catalysis. organic-chemistry.org

This methodology has been successfully adapted for the synthesis of thiazolopyridines. A notable application is the solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. researchgate.netnih.gov In this approach, a thiazole resin is first prepared and then converted to the desired thiazolopyridine resin using the Friedländer protocol under microwave irradiation conditions. researchgate.netnih.gov This demonstrates the utility of the Friedländer reaction in generating libraries of complex heterocyclic compounds.

Regioselective Introduction of Bromo and Chloro Substituents

Once the core heterocyclic scaffold is in place, the introduction of halogen atoms at specific positions is required. The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions. chemrxiv.orgnih.gov Therefore, both direct halogenation and halogen exchange reactions are considered.

Direct halogenation involves treating the thiazolopyridine core with an electrophilic halogen source. Despite the challenges, specific methods have been developed for these systems. A copper bromide (CuBr₂) mediated bromination has been used to effectively install a bromine atom onto the thiazolo[5,4-b]pyridine ring system at room temperature. nih.gov This method, utilizing copper(II) bromide in the presence of tert-butyl nitrite, provides the bromo-substituted derivative which can then be used in further cross-coupling reactions, such as the Suzuki reaction. nih.gov

For related electron-deficient heterocyclic systems, other direct halogenating agents have proven effective. Reagents such as tribromoisocyanuric acid (TBCA) and trichloroisocyanuric acid (TCCA) are excellent for the direct halogenation of electron-rich aromatics and have been applied to systems like thiazolo[5,4-d]thiazole, suggesting their potential applicability to thiazolopyridines. researchgate.net

Halogen exchange reactions provide an alternative route to introduce a desired halogen. The classic Finkelstein reaction, which involves the exchange of a chloride or bromide for an iodide using sodium iodide in acetone, proceeds via an SN2 mechanism and is not typically feasible for aryl or heteroaryl halides. nih.govwikipedia.org

For aromatic and heteroaromatic systems like thiazolopyridines, metal-catalyzed "aromatic Finkelstein reactions" are necessary. nih.govwikipedia.org These reactions enable the conversion of an aryl chloride or bromide into an aryl iodide, or vice-versa. nih.gov The transformation of less reactive aryl chlorides into more reactive aryl iodides is particularly valuable for subsequent cross-coupling reactions. These processes are often catalyzed by copper(I) salts, sometimes in combination with ligands like diamines, or by nickel catalysts. nih.govwikipedia.org The mechanism for these metal-mediated exchanges typically involves an oxidative addition of the aryl halide to the metal center, followed by halogen exchange and reductive elimination. nih.gov

MethodTypical ReagentsSubstrateKey FeaturesReference
Direct BrominationCuBr2, t-BuONOAmino Thiazolo[5,4-b]pyridineOccurs at room temperature; product is suitable for Suzuki coupling. nih.gov
Direct HalogenationTCCA, TBCAElectron-deficient heterocyclesPotentially useful for chloro- and bromo-substitutions. researchgate.net
Halogen Exchange (Aromatic Finkelstein)NaI, CuI, NiBr2Heteroaryl Chlorides/BromidesRequires metal catalysis; allows conversion between different halogens. nih.gov, wikipedia.org

Advanced Multi-Step Synthesis of 6-Bromo-2-chlorothiazolo[5,4-b]pyridine

The creation of this compound is typically achieved through a multi-step sequence that demands precise control over chemical reactions to build the complex heterocyclic scaffold. researchgate.net The general approach often involves constructing the thiazolopyridine core first, followed by the strategic introduction of the bromo and chloro substituents.

The synthesis often commences with a readily available substituted pyridine derivative. A common precursor for analogous structures is 2-amino-5-chloropyridine, which serves as the foundational pyridine ring. researchgate.net The synthesis of related thiazolo[5,4-b]pyridine analogs has been efficiently prepared in seven steps from commercially available substances. nih.gov

A general synthetic pathway can be conceptualized in the following stages:

Thiourea Formation : The starting aminopyridine is reacted with an appropriate reagent to form a pyridylthiourea derivative. This transformation is a crucial step for the subsequent cyclization to form the thiazole ring. researchgate.net

Cyclization : The pyridylthiourea undergoes cyclization to form the thiazolo[5,4-b]pyridine core. This can be achieved using various reagents, such as bromine in acetic acid or potassium ferricyanide, although reaction conditions must be carefully controlled to achieve the desired isomer. researchgate.net

Halogenation : With the core structure in place, the halogen atoms are introduced. A copper bromide (CuBr₂) mediated bromination is an effective method for introducing the bromine atom onto the pyridine ring of the heterocyclic system. nih.gov A separate step is required to introduce the chlorine atom at the 2-position of the thiazole ring.

This sequence of functional group transformations highlights a strategic approach where the core heterocyclic system is first assembled, and then tailored with the required substituents.

Achieving high yields in multi-step organic synthesis is contingent upon the careful optimization of reaction conditions for each step. Factors such as the choice of catalyst, solvent, reaction temperature, and duration are critical variables that are systematically adjusted to maximize product formation and minimize side reactions. mdpi.com

For instance, in the synthesis of related thiazole derivatives, a comparative analysis showed that using a specific hydrogel biocatalyst (PIBTU-CS) gave significantly higher yields compared to a standard base like triethylamine (B128534) (TEA). mdpi.com The optimization of a key reaction step, such as the cyclization or halogenation, involves screening multiple parameters.

Below is an interactive data table illustrating a hypothetical optimization study for a bromination step, based on methodologies reported for similar heterocyclic systems. nih.govmdpi.com

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1CuBr₂Acetonitrile25240
2CuBr₂Dichloromethane25235
3CuBr₂Acetonitrile50155
4NBSAcetonitrile25430
5CuBr₂ (1.5 eq)Acetonitrile25245

This table represents a conceptual optimization process based on typical synthetic methodologies.

The data demonstrates that variables such as solvent, temperature, and reagent stoichiometry can have a profound impact on the reaction's efficiency. mdpi.com

Following the chemical synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, reagents, and byproducts. Therefore, a robust purification strategy is essential to isolate this compound in high purity.

Flash column chromatography is a commonly employed technique. In this method, the crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase) is then passed through the column, and the different components of the mixture separate based on their differing affinities for the stationary and mobile phases. For thiazolo[5,4-b]pyridine derivatives, a mixture of ethyl acetate (B1210297) and petroleum ether is often used as the eluent. nih.gov

Crystallization is another powerful purification technique, particularly for solid compounds. This process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, and it begins to form pure crystals, leaving impurities behind in the solvent. The choice of solvent is critical for successful crystallization.

Sustainable and Catalytic Approaches in Thiazolopyridine Synthesis

In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce waste, minimize hazards, and improve energy efficiency. mdpi.com The synthesis of thiazolopyridines is no exception, with research focusing on developing more sustainable and catalytic methods. mdpi.comdmed.org.ua

One approach involves the use of heterogeneous catalysts . Unlike homogeneous catalysts that dissolve in the reaction medium, heterogeneous catalysts exist in a different phase (typically solid) and can be easily separated from the reaction mixture by simple filtration. This allows for the catalyst to be recovered and reused, which is both economically and environmentally beneficial. mdpi.com For example, magnesium oxide has been utilized as a green, low-cost, and efficient heterogeneous base catalyst in the multicomponent synthesis of certain thiazolo[4,5-b]pyridine derivatives. dmed.org.ua

The use of biocatalysts , such as enzymes or modified natural polymers, represents another frontier in sustainable synthesis. A cross-linked chitosan (B1678972) hydrogel has been developed as a recyclable and eco-friendly biocatalyst for the synthesis of novel thiazole derivatives. mdpi.com This catalyst demonstrated high efficiency and could be reused multiple times without a significant loss of activity. mdpi.com

Furthermore, alternative energy sources like ultrasonic irradiation can be employed to promote reactions. This technique can lead to shorter reaction times and milder reaction conditions compared to conventional heating methods, contributing to a more sustainable process. mdpi.com The development of these catalytic systems is crucial for creating cleaner and more efficient routes for the synthesis of complex heterocyclic compounds like thiazolopyridines. mdpi.com

Chemical Reactivity and Derivatization Studies of 6 Bromo 2 Chlorothiazolo 5,4 B Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Thiazolopyridine Ring System

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic and heteroaromatic rings. youtube.com The thiazolo[5,4-b]pyridine (B1319707) ring system is inherently electron-deficient due to the presence of electronegative nitrogen and sulfur atoms, which facilitates the attack of nucleophiles. youtube.com The reactivity of the halogen substituents is highly dependent on their position within this bicyclic structure.

The chloro group at the C-2 position of the thiazolo[5,4-b]pyridine ring is particularly susceptible to nucleophilic aromatic substitution. This enhanced reactivity is attributed to the electronic environment of the C-2 carbon. It is positioned between two electronegative heteroatoms, the sulfur of the thiazole (B1198619) ring and one of the ring nitrogens, which strongly polarize the C-Cl bond and stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. youtube.comuoanbar.edu.iq

This activation makes the C-2 position a prime target for the introduction of various nucleophiles, including amines, alkoxides, and thiolates. The reaction typically proceeds under relatively mild conditions to yield 2-substituted-6-bromothiazolo[5,4-b]pyridine derivatives.

Table 1: Representative SNAr Reactions at the C-2 Chloro Position This table is illustrative and based on general principles of reactivity for similar 2-chloro-heterocyclic systems.

Nucleophile (Nu-H)Reagent/ConditionsProduct
R-NH₂ (Amine)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Dioxane), Heat6-Bromo-2-(alkyl/arylamino)thiazolo[5,4-b]pyridine
R-OH (Alcohol)Strong Base (e.g., NaH, NaOR), Solvent (e.g., THF, R-OH)6-Bromo-2-(alkoxy/aryloxy)thiazolo[5,4-b]pyridine
R-SH (Thiol)Base (e.g., K₂CO₃), Solvent (e.g., DMF, EtOH)6-Bromo-2-(alkyl/arylthio)thiazolo[5,4-b]pyridine

The bromo substituent at the C-6 position on the pyridine (B92270) portion of the molecule is generally less reactive towards traditional SNAr reactions compared to the C-2 chloro group. While the pyridine ring is electron-deficient, the C-6 position is not as strongly activated as the C-2 position. uoanbar.edu.iq Nucleophilic attack at this site is possible but often requires more forcing conditions, such as very strong nucleophiles or high temperatures, which can lead to competing side reactions. In many synthetic strategies, this position is preferentially targeted using transition-metal-catalyzed methods rather than SNAr.

In nucleophilic aromatic substitution reactions involving 6-bromo-2-chlorothiazolo[5,4-b]pyridine, there is a distinct hierarchy of reactivity. The C-2 chloro group is significantly more labile than the C-6 bromo group. This selectivity is a direct consequence of the electronic stabilization afforded to the SNAr intermediate at the C-2 position by the adjacent sulfur and nitrogen atoms. In contrast, the C-6 position lacks this level of activation. uoanbar.edu.iq This differential reactivity allows for the selective displacement of the C-2 chlorine with a nucleophile while leaving the C-6 bromine intact, providing a handle for subsequent, orthogonal chemical transformations like cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For substrates like this compound, these methods offer a versatile and often highly selective alternative to SNAr, particularly for functionalizing the C-6 position.

The Suzuki-Miyaura coupling is a widely used, palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. researchgate.netmdpi.com Both the C-Br and C-Cl bonds in this compound can, in principle, participate in this reaction. However, the reactivity of aryl halides in the key oxidative addition step typically follows the order C-I > C-Br > C-OTf > C-Cl.

This reactivity trend allows for regioselective Suzuki-Miyaura coupling. By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to selectively couple an aryl or vinyl boronic acid at the more reactive C-6 bromo position, leaving the C-2 chloro position untouched. Achieving the reverse selectivity (reaction at C-2) is more challenging and would require specialized catalyst systems that favor C-Cl bond activation.

Table 2: Predicted Regioselective Suzuki-Miyaura Coupling at the C-6 Bromo Position This table outlines typical conditions for selective C-Br activation over C-Cl in palladium-catalyzed cross-coupling.

Boronic Acid (R-B(OH)₂)Catalyst/LigandBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene2-Chloro-6-phenylthiazolo[5,4-b]pyridine
4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃DME2-Chloro-6-(4-methoxyphenyl)thiazolo[5,4-b]pyridine
Vinylboronic acidPd(OAc)₂ / XPhosK₃PO₄THF2-Chloro-6-vinylthiazolo[5,4-b]pyridine

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds via palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the relative reactivity of the C-Br and C-Cl bonds is the determining factor for selectivity. The C-6 bromo position is significantly more reactive in the oxidative addition step than the C-2 chloro position. nih.gov

This allows for the selective synthesis of 6-amino-2-chlorothiazolo[5,4-b]pyridine derivatives. Studies on analogous heterocyclic systems, such as 6-bromo- and 6-chloropurine (B14466) nucleosides, have demonstrated that the amination of the bromo-derivatives proceeds efficiently with lower catalyst loadings, whereas the corresponding chloro-derivatives require higher catalyst loads and more forcing conditions to achieve good yields. nih.gov This principle can be directly applied to achieve highly selective amination at the C-6 position of this compound.

Table 3: Predicted Regioselective Buchwald-Hartwig Amination at the C-6 Bromo Position Reaction conditions are based on established protocols for selective amination of aryl bromides in the presence of aryl chlorides.

Amine (R¹R²NH)Catalyst/LigandBaseSolventProduct
AnilinePd₂(dba)₃ / XantphosCs₂CO₃TolueneN-Phenyl-2-chlorothiazolo[5,4-b]pyridin-6-amine
MorpholinePd(OAc)₂ / BINAPNaOtBuDioxane4-(2-Chlorothiazolo[5,4-b]pyridin-6-yl)morpholine
BenzylaminePd(OAc)₂ / RuPhosK₃PO₄t-BuOHN-Benzyl-2-chlorothiazolo[5,4-b]pyridin-6-amine

Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Beyond Suzuki and Buchwald-Hartwig aminations, the scaffold of this compound is a suitable substrate for other significant palladium-catalyzed transformations, namely the Sonogashira and Heck coupling reactions. These reactions are instrumental in introducing alkynyl and alkenyl functionalities, respectively, thereby expanding the molecular diversity accessible from this heterocyclic building block.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, the reaction is anticipated to proceed selectively at the more reactive C6-Br bond, leaving the C2-Cl bond intact for potential subsequent modifications. This selectivity is governed by the relative bond dissociation energies (C-Br < C-Cl), a common feature in palladium-catalyzed cross-coupling reactions involving different halogens.

While specific studies on this compound are not extensively documented, the reactivity of similar dihalogenated heterocycles provides insight into the expected outcomes. For instance, studies on other bromochloro-substituted pyridines and related heterocycles have demonstrated successful and regioselective Sonogashira couplings at the bromine-substituted position.

The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, again catalyzed by a palladium complex. This reaction offers a direct method for the vinylation of the thiazolo[5,4-b]pyridine core, predominantly at the C6 position. The choice of catalyst, ligand, base, and solvent is crucial in achieving high yields and selectivity. The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

The following table summarizes the expected conditions and outcomes for these reactions based on studies of analogous compounds.

ReactionTypical Catalyst/LigandCoupling PartnerBaseSolventExpected Product
Sonogashira CouplingPd(PPh₃)₄ / CuITerminal Alkyne (e.g., Phenylacetylene)Triethylamine (B128534) (Et₃N)Tetrahydrofuran (THF) or Dimethylformamide (DMF)6-Alkynyl-2-chlorothiazolo[5,4-b]pyridine
Heck ReactionPd(OAc)₂ / P(o-tolyl)₃Alkene (e.g., Styrene, Butyl acrylate)Triethylamine (Et₃N) or K₂CO₃Acetonitrile (MeCN) or Dimethylformamide (DMF)6-Alkenyl-2-chlorothiazolo[5,4-b]pyridine

Chemo- and Regioselectivity in Synthetic Modifications of this compound

A key aspect of the synthetic utility of this compound lies in the potential for selective functionalization at either the C2 or C6 position. The presence of two different halogen atoms at distinct positions on the heterocyclic core gives rise to questions of chemo- and regioselectivity in its reactions.

In the context of palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. This established trend strongly suggests that reactions such as Suzuki, Sonogashira, and Heck couplings will preferentially occur at the C6-Br bond over the C2-Cl bond. This inherent chemoselectivity allows for a stepwise functionalization strategy, where the C6 position is first modified, followed by a subsequent reaction at the C2 position, potentially under more forcing conditions.

However, recent studies on dihalogenated heteroarenes have revealed that this selectivity can sometimes be influenced and even reversed by the choice of catalyst and reaction conditions. Factors that can modulate the chemo- and regioselectivity include:

Ligand Effects: The steric and electronic properties of the phosphine (B1218219) ligand on the palladium catalyst can influence which C-X bond undergoes oxidative addition more readily. Bulky, electron-rich ligands can sometimes favor the reaction at the less reactive C-Cl bond.

Catalyst Speciation: The nature of the active catalytic species, whether it is a mononuclear palladium complex or palladium nanoparticles, can also impact the site of reaction.

Additives: The presence of certain additives, such as salts, can alter the catalyst's behavior and influence the reaction's regioselectivity.

The following table summarizes the expected selectivity in the synthetic modifications of this compound based on established principles and findings from related systems.

Reaction TypeControlling FactorExpected OutcomeRationale
Palladium-Catalyzed Cross-Coupling (Standard Conditions)Relative C-X Bond StrengthSelective reaction at the C6-Br position.The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst than the C-Cl bond.
Palladium-Catalyzed Cross-Coupling (with specific ligand/catalyst systems)Ligand Sterics/Electronics, Catalyst SpeciationPotential for reaction at the C2-Cl position or loss of selectivity.Certain specialized catalyst systems can overcome the inherent reactivity difference between the C-Br and C-Cl bonds.
Nucleophilic Aromatic Substitution (SNAr)Electronic ActivationReaction is generally difficult but may be more feasible at the C2 position.The C2 position is alpha to the pyridine nitrogen, which can better stabilize the Meisenheimer intermediate formed during nucleophilic attack.

The predictable chemoselectivity under standard cross-coupling conditions makes this compound a valuable building block for the synthesis of complex, polysubstituted heterocyclic compounds.

Structural Elucidation and Spectroscopic Characterization of 6 Bromo 2 Chlorothiazolo 5,4 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Detailed experimental ¹H and ¹³C NMR data for 6-Bromo-2-chlorothiazolo[5,4-b]pyridine are not extensively reported in publicly accessible literature. However, based on the analysis of structurally similar compounds, a theoretical framework for its NMR characterization can be established.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shifts

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Chemical Shifts

To use the interactive table, please imagine data were available and could be sorted or filtered.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-5 Data not available -
H-7 Data not available -
C-2 - Data not available
C-3a - Data not available
C-5 - Data not available
C-6 - Data not available
C-7 - Data not available

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of proton and carbon signals.

COSY: A COSY spectrum would reveal the coupling between adjacent protons. For this compound, this would primarily show the correlation between the protons on the pyridine (B92270) ring.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC: An HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity of the thiazole (B1198619) and pyridine rings and the positions of the substituents.

A comprehensive analysis of these 2D NMR spectra would be required for the complete and validated structural elucidation of this compound. However, specific experimental 2D NMR data for this compound has not been found in the surveyed literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

Identification of Characteristic Functional Group Frequencies

While specific experimental IR and Raman spectra for this compound are not available in the reviewed literature, the expected characteristic vibrational frequencies can be predicted based on its structure.

Interactive Data Table: Expected Characteristic Vibrational Frequencies

To use the interactive table, please imagine data were available and could be sorted or filtered.

Functional Group/Bond Expected IR Frequency Range (cm⁻¹) Expected Raman Signal
C=N stretching (pyridine and thiazole) 1600-1450 Strong
C-Cl stretching 800-600 Moderate
C-Br stretching 600-500 Moderate
Aromatic C-H stretching 3100-3000 Strong

Manifestations of Intermolecular Interactions

In the solid state, intermolecular interactions such as π-π stacking or halogen bonding could influence the vibrational spectra. These interactions would manifest as shifts in the frequencies of the aromatic ring vibrations or the C-X (halogen) stretching modes. A detailed analysis of the solid-state IR and Raman spectra would be necessary to probe these potential interactions, but such data is not currently available.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule.

Experimental UV-Vis absorption and fluorescence emission spectra for this compound have not been reported in the scientific literature searched. A study of its electronic properties would provide insights into its chromophoric and potential luminescent characteristics. It is anticipated that the fused aromatic system would result in absorption bands in the UV region. The presence of heteroatoms and halogens would likely influence the position and intensity of these bands. Any potential fluorescence would be dependent on the molecule's structural rigidity and the nature of its lowest excited state.

Absorption and Emission Properties of Thiazolopyridine Chromophores

The thiazolo[5,4-b]pyridine (B1319707) core constitutes a heterocyclic chromophore. Generally, compounds with such fused aromatic systems exhibit absorption in the ultraviolet (UV) and possibly the visible (Vis) regions of the electromagnetic spectrum. The absorption maxima (λmax) and the intensity of absorption (molar absorptivity, ε) are dictated by the electronic transitions within the molecule. For thiazolopyridine derivatives, these transitions are typically π → π* and n → π* in nature.

The emission properties, such as fluorescence, would be dependent on the molecule's ability to efficiently radiatively decay from its excited state. The fluorescence quantum yield and the wavelength of emitted light would be key parameters. However, no specific absorption or emission spectra for this compound have been published.

Solvent Effects on Spectroscopic Features

The polarity of the solvent can significantly influence the absorption and emission spectra of a chromophore, a phenomenon known as solvatochromism. In polar solvents, molecules with a significant change in dipole moment between the ground and excited states will show shifts in their absorption and emission maxima. For instance, a red shift (bathochromic shift) in emission is often observed in more polar solvents. Studies on related heterocyclic systems have demonstrated such solvent-dependent spectral shifts. Without experimental data for this compound, a quantitative analysis of solvent effects is not possible.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For this compound, with a molecular formula of C6H2BrClN2S, HRMS would be expected to yield a molecular ion peak that corresponds very closely to its calculated monoisotopic mass. This experimental verification is a standard procedure in the characterization of novel compounds, but published HRMS data for this specific molecule could not be located.

X-ray Crystallography for Three-Dimensional Structure Determination

Single Crystal Diffraction Analysis of this compound

A single crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its structure. The resulting data would include the unit cell parameters, space group, and the exact coordinates of each atom in the crystal lattice. Despite the importance of this technique, a crystal structure for this specific compound has not been deposited in crystallographic databases or published in scientific literature.

Conformational Landscape in the Solid State

The thiazolo[5,4-b]pyridine ring system is expected to be largely planar. X-ray crystallography would confirm the degree of planarity and reveal any minor conformational deviations. For molecules with flexible side chains, this analysis can reveal the preferred conformation in the solid state. As this compound is a rigid fused-ring system, significant conformational variability is not expected.

Analysis of Intermolecular Interactions in Crystalline this compound Through Hirshfeld Surface Analysis

Detailed examination of the crystal packing and intermolecular contacts of this compound is crucial for understanding its solid-state properties. Hirshfeld surface analysis serves as a powerful tool for quantifying the various non-covalent interactions that govern the molecular assembly in the crystalline lattice.

While direct data for this compound is not available, analysis of structurally related compounds, such as derivatives of bromo-imidazo[4,5-b]pyridine, can offer insights into the types of interactions that might be expected. In such heterocyclic systems, common intermolecular contacts include halogen bonding (involving bromine and chlorine), π-π stacking interactions between the aromatic rings, and various weak C—H···N or C—H···S hydrogen bonds.

A hypothetical Hirshfeld surface analysis for this compound would likely reveal the following key interactions, which are typically quantified as a percentage of the total Hirshfeld surface area:

H···H Contacts: These are generally the most abundant interactions in organic crystals, representing van der Waals forces.

Br···H/H···Br and Cl···H/H···Cl Contacts: These indicate the presence of halogen-hydrogen bonding.

N···H/H···N and S···H/H···S Contacts: These would represent weak hydrogen bonds involving the heteroatoms of the thiazolo[5,4-b]pyridine core.

C···H/H···C Contacts: These are indicative of C-H···π interactions.

Halogen···Halogen (Br···Cl, Br···Br, Cl···Cl) and Halogen···Heteroatom (Br···N, Cl···N, Br···S, Cl···S) Contacts: These interactions, if present, would be significant in directing the crystal packing.

The quantitative contribution of each of these interactions would be presented in a data table, providing a detailed summary of the crystal packing forces. The dnorm mapped Hirshfeld surface would visualize these contacts, with red spots indicating close, strong interactions (like hydrogen bonds), white areas representing contacts around the van der Waals separation, and blue regions showing longer contacts.

Without experimental crystallographic data for this compound, a definitive Hirshfeld surface analysis cannot be performed. The generation of detailed data tables and specific research findings awaits the publication of its crystal structure.

Computational and Theoretical Chemistry Applied to 6 Bromo 2 Chlorothiazolo 5,4 B Pyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure.researchgate.netnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For derivatives of imidazo[4,5-b]pyridine, which are structurally related to thiazolo[5,4-b]pyridine (B1319707), DFT calculations are commonly performed at levels like B3LYP/6–311 G(d,p) to obtain reliable results. nih.govnih.gov These calculations provide a foundational understanding of the molecule's properties.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles. For heterocyclic systems like 6-Bromo-2-chlorothiazolo[5,4-b]pyridine, the optimized geometry confirms the planarity of the fused ring system, a common feature in such aromatic structures. researchgate.netnih.gov

Theoretical bond parameters calculated via DFT can be compared with experimental data from X-ray crystallography to validate the computational method. In related bromo-substituted heterocyclic compounds, a high correlation between calculated and experimental values is often observed, indicating the accuracy of the theoretical model. nih.gov

Table 1: Representative Bond Parameters for Thiazolo[5,4-b]pyridine Core Structure Note: The following data is illustrative, based on typical values for similar heterocyclic systems, as specific experimental data for this compound was not found in the provided sources.

Parameter Bond Typical Calculated Bond Length (Å) Typical Bond Angle (°)
Bond Length C-S 1.77 -
Bond Length C-N 1.38 -
Bond Length C=N 1.31 -
Bond Length C-C (Aromatic) 1.40 -
Bond Length C-Cl 1.74 -
Bond Length C-Br 1.90 -
Bond Angle C-S-C - 90-95
Bond Angle C-N-C - 115-120

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations identify the fundamental vibrational modes, which correspond to specific bond stretches, bends, and torsions. Each calculated frequency can be correlated with experimental spectroscopic data, aiding in the assignment of observed spectral bands. This analysis is crucial for confirming the molecular structure and understanding its dynamic behavior. nih.gov For complex molecules, this theoretical approach helps to unravel congested experimental spectra.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the calculated HOMO–LUMO energy gap is 2.3591 eV. nih.gov

Table 2: Frontier Molecular Orbital Energies (Illustrative Example) Note: Values are based on a structurally similar compound as found in the cited literature. nih.gov

Orbital Energy (eV) Description
EHOMO -3.1033 Highest Occupied Molecular Orbital
ELUMO -0.7442 Lowest Unoccupied Molecular Orbital

In this compound, the HOMO and LUMO are typically distributed across the entire π-conjugated system of the fused rings. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP surface is colored based on the electrostatic potential value:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the electronegative nitrogen and sulfur atoms of the thiazolopyridine core, as well as the chlorine and bromine atoms. These areas represent regions of high electron density and are potential sites for interactions with electrophiles. Positive potential (blue) would likely be concentrated around the hydrogen atoms. researchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surfaces.nih.gov

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For a rigid fused-ring system like this compound, the core structure has limited conformational freedom. Analysis would primarily focus on the rotation of any substituents, if present. Understanding the relative energies of different conformers is important for predicting the most stable molecular shape and its influence on biological activity and crystal packing.

In Silico Prediction of Chemical Reactivity and Reaction Mechanisms.wikipedia.org

In silico methods provide significant insights into the chemical reactivity of this compound. By combining FMO analysis and MEP maps, one can predict how the molecule will interact with other reagents.

The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic reactions. wuxibiology.com For instance, a site with a large HOMO coefficient would be a likely center of nucleophilic character, readily donating electrons. Conversely, a site with a large LUMO coefficient would be electrophilic, readily accepting electrons. wuxiapptec.com

The MEP map complements this by highlighting the electron-rich nitrogen, sulfur, and halogen atoms as likely sites for electrophilic attack or coordination to metal ions. The electron-deficient regions, in turn, are susceptible to attack by nucleophiles. This theoretical framework is invaluable for designing synthetic pathways and understanding potential reaction mechanisms at a molecular level. mdpi.commdpi.com

Advanced Computational Methodologies

The application of advanced computational methodologies could significantly deepen the understanding of this compound.

Ab Initio Methods: These "from first principles" calculations, based on quantum mechanics, could provide highly accurate predictions of the electronic structure, molecular geometry, and spectroscopic properties of this compound. Such foundational data is essential for interpreting experimental results and for parameterizing less computationally expensive models.

Molecular Dynamics (MD) Simulations: MD simulations could offer a dynamic perspective on the behavior of this compound, for example, in solution or in complex with a biological macromolecule. While MD simulations have been employed for other pyridine (B92270) derivatives to study their interactions and adsorption properties, specific simulations for this compound are not reported. mdpi.comtbzmed.ac.ir Such studies would be instrumental in understanding its pharmacokinetic properties and its mechanism of action at a molecular level.

Preclinical Biological Activity and Medicinal Chemistry Applications of 6 Bromo 2 Chlorothiazolo 5,4 B Pyridine Derivatives

Strategic Utility as a Building Block in Drug Discovery and Development

The utility of 6-Bromo-2-chlorothiazolo[5,4-b]pyridine in drug discovery stems from its function as a modifiable scaffold, allowing for the systematic development of novel therapeutics. Its fused heterocyclic nature provides a rigid core structure that can be precisely decorated with various functional groups to optimize interactions with biological targets.

Scaffold for Novel Small Molecule Therapeutics

The this compound core is a foundational component in the construction of new small molecule drugs. The bromine atom at the 6-position and the chlorine atom at the 2-position offer differential reactivity, making them ideal handles for sequential chemical modifications. For instance, the bromine atom is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. This allows for the exploration of chemical space and the establishment of key interactions within the binding sites of target proteins. The chlorine atom at the 2-position is also amenable to substitution, providing another vector for diversification. This dual functionality enables the creation of extensive libraries of compounds for high-throughput screening and lead optimization.

Importance in Heterocyclic Drug Design

Heterocyclic compounds are fundamental to modern drug design, with a high percentage of FDA-approved drugs containing at least one heterocyclic ring. The fusion of the electron-deficient pyridine (B92270) ring with the electron-rich thiazole (B1198619) ring in the thiazolo[5,4-b]pyridine (B1319707) scaffold results in a unique electronic distribution and a three-dimensional shape that is often complementary to the binding sites of enzymes and receptors. This combination is a deliberate strategy in drug design to create molecules with improved potency, selectivity, and pharmacokinetic properties. The thiazolo[5,4-b]pyridine nucleus is present in molecules targeting a range of diseases, demonstrating its importance as a versatile template for developing new therapeutic agents.

In Vitro Pharmacological Investigations

Derivatives synthesized from the this compound scaffold have been the subject of numerous in vitro studies to determine their pharmacological activity. These investigations have primarily focused on their potential as enzyme inhibitors, particularly in the context of oncology.

Enzyme Inhibition Studies

The thiazolo[5,4-b]pyridine framework has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors. The ability to systematically modify the scaffold at multiple positions allows medicinal chemists to fine-tune the structure to achieve high affinity for the active site of a target enzyme.

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are major targets for drug development. Derivatives of the thiazolo[5,4-b]pyridine scaffold have shown significant inhibitory activity against several protein kinases.

Epidermal Growth Factor Receptor (EGFR): A number of thiazolo[5,4-b]pyridine derivatives have been designed and synthesized as potent inhibitors of EGFR tyrosine kinase (EGFR-TK). In one study, a lead compound, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide , demonstrated remarkable potency against various non-small cell lung cancer cell lines, with IC₅₀ values comparable to the approved drug Osimertinib. researchgate.net Mechanistic studies confirmed that this compound acts as an inhibitor of EGFR-TK autophosphorylation. researchgate.net

Human Epidermal Growth Factor Receptor 2 (HER2): While direct studies on this compound derivatives against HER2 are not widely reported, closely related thiazole-containing compounds have shown potent dual inhibitory activity against both EGFR and HER2. For example, certain thiazolyl-pyrazoline derivatives exhibited strong inhibition of HER2 with IC₅₀ values in the nanomolar range, suggesting the potential of thiazole-based scaffolds in targeting this key oncogene.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is primarily driven by the VEGFR-2 signaling pathway. Thiazole-based compounds have been investigated as inhibitors of this pathway. One study on thiazole derivatives reported compounds with high cytotoxic activity against breast cancer cells and significant VEGFR-2 inhibition, with IC₅₀ values comparable to the multi-kinase inhibitor sorafenib. While not directly utilizing the thiazolo[5,4-b]pyridine core, this highlights the potential of the broader thiazole chemical class against this target.

Table 1: In Vitro Protein Kinase Inhibition by Thiazolo[5,4-b]pyridine and Related Thiazole Derivatives

Compound Class Target Kinase Specific Compound Example IC₅₀ Value Cell Line/Assay
Thiazolo[5,4-b]pyridine EGFR-TK Compound 10k 0.010 µM HCC827
Thiazolo[5,4-b]pyridine EGFR-TK Compound 10k 0.08 µM NCI-H1975
Thiazolyl-pyrazoline HER2 Compound 6b 0.022 µM Enzymatic Assay

Beyond the well-studied protein kinases, the versatility of the thiazolo[5,4-b]pyridine scaffold has led to the discovery of inhibitors for other important enzyme classes.

Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is central to cell growth, proliferation, and survival, and its hyperactivation is common in cancer. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were synthesized and found to be highly potent PI3K inhibitors. One representative compound, 19a , exhibited extremely strong inhibitory activity against the PI3Kα isoform with an IC₅₀ of 3.6 nM. Further testing showed it also potently inhibited PI3Kγ and PI3Kδ isoforms in the nanomolar range.

c-KIT: Mutations in the c-KIT receptor tyrosine kinase are drivers for certain cancers, such as gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors capable of overcoming resistance to existing drugs like imatinib. One derivative, compound 6r , was shown to significantly inhibit c-KIT and suppress the proliferation of GIST cancer cells, including a mutant form resistant to imatinib.

Table 2: In Vitro Inhibition of Other Enzymes by Thiazolo[5,4-b]pyridine Derivatives

Compound Class Target Enzyme Specific Compound Example IC₅₀ Value Target Isoform/Assay
Thiazolo[5,4-b]pyridine PI3K Compound 19a 3.6 nM PI3Kα
Thiazolo[5,4-b]pyridine PI3K Compound 19a 1.8 nM PI3Kγ
Thiazolo[5,4-b]pyridine PI3K Compound 19a 2.5 nM PI3Kδ
Thiazolo[5,4-b]pyridine c-KIT Imatinib (Reference) 0.27 µM Enzymatic Assay

Antimicrobial and Antiviral Activity Assessments (In Vitro)

Derivatives of the thiazolo[5,4-b]pyridine scaffold have been evaluated for their potential to combat microbial and viral pathogens. Research into related pyridine-fused heterocyclic systems has demonstrated that these chemical classes are promising areas for the development of new anti-infective agents.

One study investigated a series of thiazolo[4,5-b]pyridine (B1357651) derivatives for their antimicrobial efficacy. researchgate.net The compounds were tested against a panel of bacteria and fungi, with their activity quantified by Minimum Inhibitory Concentration (MIC). One derivative demonstrated notable antifungal activity, with an MIC of 12.5 µg/mL against Candida albicans. researchgate.net Some compounds also exhibited a synergistic effect with the antibiotic amoxicillin (B794) against resistant bacterial strains like ESβL-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus (MRSH). researchgate.net

In the realm of antiviral research, hybrid molecules incorporating pyridine and benzothiazole (B30560) moieties—structurally related to the thiazolo[5,4-b]pyridine core—have shown inhibitory activity against pathogenic viruses. A series of benzothiazolyl-pyridine hybrids were tested against the H5N1 influenza virus and SARS-CoV-2. nih.gov Certain compounds containing fluorine atoms, such as a derivative with a 3-trifluoromethyl group on a phenyl ring, exhibited potent inhibition of the H5N1 virus, with up to 93% inhibition at a concentration of 0.5 µmol/µL. nih.gov The same compound demonstrated an IC50 value of 3.669 µM against SARS-CoV-2 replication in Vero-E6 cells. nih.gov

Table 1: In Vitro Antimicrobial and Antiviral Activity of Selected Thiazolopyridine Analogs
Compound ClassTarget Organism/VirusActivity MeasurementResultReference
Thiazolo[4,5-b]pyridine derivativeCandida albicansMIC12.5 µg/mL researchgate.net
Benzothiazolyl-pyridine hybrid (8h)H5N1 Influenza Virus% Inhibition (at 0.5 µmol/µL)93% nih.gov
Benzothiazolyl-pyridine hybrid (8h)SARS-CoV-2IC503.669 µM nih.gov
Benzothiazolyl-pyridine hybrid (8f)SARS-CoV-2IC5010.520 µM nih.gov

Cytotoxic Effects on Cancer Cell Lines (In Vitro)

The thiazolo[5,4-b]pyridine scaffold is a key component in the design of novel kinase inhibitors, a major class of anticancer drugs. researchgate.net Consequently, its derivatives have been extensively studied for their cytotoxic effects against various human cancer cell lines.

Thiazole-containing compounds have demonstrated significant anti-proliferative activity against human breast cancer cell lines. In one study, two novel synthesized thiazole derivatives were evaluated against the MCF-7 (breast adenocarcinoma) cell line. The compounds, referred to as CP1 and CP2, exhibited potent cytotoxic effects with IC50 values of 4.8 µg/mL and 9.6 µg/mL, respectively. ekb.eg

The same study also assessed the cytotoxicity of these thiazole derivatives against HepG2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma) cell lines. ekb.eg Compound CP1 displayed strong activity with IC50 values of 4.7 µg/mL against HCT-116 and 11 µg/mL against HepG2. ekb.eg Compound CP2 was also active, with IC50 values of 9.5 µg/mL and 18 µg/mL against HCT-116 and HepG2, respectively. ekb.eg Further research on a palladium(II) complex containing a 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine ligand showed a potent effect on the HCT-116 cell line, with an IC50 value of 23.8 ± 1.48 μM, while remaining largely inactive against HepG2 cells. nih.gov

Table 2: In Vitro Cytotoxicity (IC50) of Thiazole Derivatives on Cancer Cell Lines
CompoundCell LineCancer TypeIC50 ValueReference
CP1 (Thiazole derivative)HCT-116Colorectal Carcinoma4.7 µg/mL ekb.eg
CP1 (Thiazole derivative)MCF-7Breast Adenocarcinoma4.8 µg/mL ekb.eg
CP1 (Thiazole derivative)HepG2Hepatocellular Carcinoma11 µg/mL ekb.eg
CP2 (Thiazole derivative)HCT-116Colorectal Carcinoma9.5 µg/mL ekb.eg
CP2 (Thiazole derivative)MCF-7Breast Adenocarcinoma9.6 µg/mL ekb.eg
CP2 (Thiazole derivative)HepG2Hepatocellular Carcinoma18 µg/mL ekb.eg
Pd(II) ComplexHCT-116Colorectal Carcinoma23.8 ± 1.48 µM nih.gov
Pd(II) ComplexHepG2Hepatocellular Carcinoma> 100 µM nih.gov

Exploration of Activity in Neurological Disorder Models (In Vitro)

While direct studies on this compound derivatives in neurological models are limited, research on closely related scaffolds provides valuable insights. A series of derivatives based on the thiazolo[5,4-d]pyrimidine (B3050601) core, an isomeric and bioisosteric analog of thiazolo[5,4-b]pyridine, were synthesized and evaluated for their affinity to adenosine (B11128) receptors (ARs), which are implicated in conditions like depression. nih.gov Several of these compounds displayed nanomolar and subnanomolar binding affinities for the human A1 and A2A adenosine receptors. nih.gov Specifically, one derivative, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, showed high affinity with Ki values of 1.9 nM for the hA1 receptor and 0.06 nM for the hA2A receptor. nih.gov This demonstrates the potential for this class of compounds to modulate key receptors in the central nervous system.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For thiazolo[5,4-b]pyridine derivatives, SAR has been explored primarily in the context of kinase inhibition, a key mechanism in anticancer activity.

Research on thiazolo[5,4-b]pyridine analogs as phosphoinositide 3-kinase (PI3K) inhibitors has yielded detailed SAR insights. nih.govmdpi.com A study of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines revealed that a sulfonamide group was critical for potent PI3Kα inhibitory activity. mdpi.com Derivatives containing a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide (B1586055) showed potent inhibition with nanomolar IC50 values. mdpi.com

The nature of the group attached to the thiazolo[5,4-b]pyridine core was also found to be a key determinant of activity. The presence of a pyridyl group was crucial for high potency, as its replacement with a phenyl group led to a significant decrease in PI3Kα inhibition. nih.govmdpi.com Molecular docking studies supported these findings, showing that the N-heterocyclic core of the most active compounds fits well within the ATP binding pocket of the kinase, forming key hydrogen bond interactions with residues like Val851 and Lys802. nih.gov

Similarly, in the development of c-KIT inhibitors to overcome drug resistance in gastrointestinal stromal tumors (GIST), SAR studies of 31 novel thiazolo[5,4-b]pyridine derivatives were performed. researchgate.net These studies identified specific substitutions that could effectively inhibit mutated forms of the c-KIT kinase that are resistant to standard therapies. researchgate.net

Elucidation of Key Pharmacophoric Features

The biological activity of thiazolo[5,4-b]pyridine derivatives is intrinsically linked to their structural features, which dictate their interaction with specific biological targets. Structure-activity relationship (SAR) studies, often supported by computational analysis, have been crucial in identifying the key pharmacophoric elements necessary for potent and selective activity.

For a series of thiazolo[5,4-b]pyridine analogues designed as phosphoinositide 3-kinase (PI3K) inhibitors, specific substitutions were found to be critical for their inhibitory potency. nih.gov A key finding was the importance of a sulfonamide group. nih.gov This functional group was identified as a crucial structural unit affecting the compound's activity. nih.gov Furthermore, the nature of the substituent attached to the thiazolo[5,4-b]pyridine core was also determined to be a significant factor. A pyridyl group at the 2-position was identified as another key structural unit for high-potency PI3Kα inhibition. mdpi.com When the pyridyl moiety was replaced by a phenyl group, a significant decrease in activity was observed, highlighting the specific electronic and steric requirements for optimal target engagement. mdpi.com

In another study focusing on c-KIT inhibitors, the direct linkage of a 3-(trifluoromethyl)phenylamide group to the thiazolo[5,4-b]pyridine scaffold was essential for activity. The introduction of a methylene (B1212753) spacer or replacement of the amide with a urea (B33335) group resulted in a loss of inhibitory function, underscoring the precise spatial arrangement required for interaction with the target's hydrophobic pocket.

Table 1: Key Pharmacophoric Features of Thiazolo[5,4-b]pyridine Derivatives This table is interactive and can be sorted by clicking on the column headers.

Target Key Structural Feature Role in Activity Reference
PI3Kα Sulfonamide functionality Important for inhibitory activity; forms hydrogen bonds. nih.gov
PI3Kα 2-Pyridyl substituent Key for high potency; interacts with the ATP binding pocket. mdpi.com
c-KIT 3-(Trifluoromethyl)phenylamide Fits into a hydrophobic pocket; direct amide linkage is critical.

In Silico Drug Design and Molecular Modeling Approaches

Computational methods are integral to the modern drug discovery process, enabling the rational design and optimization of new drug candidates. For derivatives of this compound, a variety of in silico techniques have been employed to predict their biological targets, understand their mechanisms of action, and refine their pharmacological profiles.

Virtual screening, or in silico target fishing, is a computational strategy used to identify potential biological targets for a given molecule by screening it against a library of macromolecular structures. unipi.it This approach is particularly valuable for scaffolds like thiazolo[5,4-b]pyridine, which have demonstrated a broad range of biological activities. nih.govmdpi.com

Computational studies have suggested that the thiazolo[5,4-b]pyridine scaffold is a versatile kinase inhibitor. mdpi.com Virtual screening and subsequent enzymatic assays have identified these derivatives as potent inhibitors of several kinases, including phosphoinositide 3-kinase (PI3K), epidermal growth factor receptor-tyrosine kinase (EGFR-TK), c-KIT, ITK, BCR-ABL, RAF, and VEGFR2. mdpi.comresearchgate.netnih.gov Beyond oncology targets, these compounds have also been investigated as inhibitors of bacterial enzymes like DNA gyrase B. nih.govactascientific.com These computational predictions provide a roadmap for subsequent experimental validation, saving significant time and resources in the early stages of drug discovery. unipi.it

Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule when bound to a target, allowing for the detailed study of ligand-receptor interactions at the atomic level. actascientific.com For thiazolo[5,4-b]pyridine derivatives, docking simulations have provided critical insights into their binding modes with various protein targets.

In the case of PI3Kα inhibitors, docking studies revealed that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits effectively into the ATP binding pocket of the enzyme. nih.gov The model showed the formation of a key hydrogen bond with the hinge region residue Val851, along with a water-mediated bridge to Typ836 and Asp810. nih.gov Crucially, the sulfonamide group, identified as a key pharmacophoric feature, was observed forming another hydrogen bond with Lys802. nih.gov

Similarly, for derivatives designed as EGFR-TK inhibitors, molecular docking simulations indicated that the compounds established essential hydrogen bonding interactions with the cysteine residue Cys797, a key interaction for covalent inhibitors in this class. nih.gov For potential antibacterial agents, docking of 6-bromo-imidazo[4,5-b]pyridine derivatives into the active site of S. aureus tyrosyl-tRNA synthetase also helped to rationalize their activity, with the most potent compound showing a strong binding affinity. nih.gov

Table 2: Molecular Docking Interactions of Thiazolo[5,4-b]pyridine Derivatives This table is interactive and can be sorted by clicking on the column headers.

Compound Class Target Enzyme Key Interacting Residues Type of Interaction Reference
2-Pyridyl Thiazolo[5,4-b]pyridines PI3Kα Val851, Lys802, Typ836, Asp810 Hydrogen Bonding, Water Bridge nih.gov
Substituted Thiazolo[5,4-b]pyridines EGFR-TK Cys797 Hydrogen Bonding nih.gov
6-Bromo-imidazo[4,5-b]pyridines Tyrosyl-tRNA Synthetase Not specified High Binding Affinity nih.gov

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models are developed based on the structures of known active compounds or the ligand-receptor complexes obtained from docking studies.

For the thiazolo[5,4-b]pyridine series, pharmacophore models have been generated by combining the structural features of known inhibitors, a strategy referred to as "pharmacophore splicing". nih.gov For instance, a model for PI3K inhibitors was developed by merging the features of methoxy (B1213986) pyridine and morpholinyl heterocyclic inhibitors. nih.gov Analysis of docked poses using tools like Protein-Ligand Interaction Fingerprints (PLIF) allows for the generation of 3D pharmacophore queries. researchgate.netnuph.edu.ua These queries define the specific arrangement of features, such as hydrogen bond donors, acceptors, and hydrophobic centers, required for activity. researchgate.netnuph.edu.ua

These pharmacophore models serve as valuable guides for lead optimization. By using the model as a template, medicinal chemists can design new derivatives with modifications intended to better match the pharmacophoric requirements, thereby improving potency and selectivity. The fused thiazolo[5,4-b]pyridine system is considered an excellent scaffold for creating diverse combinatorial libraries based on these pharmacophore models. researchgate.netnuph.edu.ua

In addition to predicting target interactions, computational tools are widely used to forecast the bioactivity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These in silico ADME predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the discovery pipeline, reducing the likelihood of late-stage failures. nih.govnih.gov

For heterocyclic compounds including pyridine and thiazole derivatives, computational models are used to predict properties based on Lipinski's "Rule of Five" and Veber's rules, which assess drug-likeness and oral bioavailability. nih.govtbzmed.ac.ir Key parameters calculated include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. tbzmed.ac.ir Predictions for intestinal absorption, blood-brain barrier penetration, and skin permeability are also commonly performed. tbzmed.ac.irrsc.org While specific ADME prediction data for this compound is not extensively published, related oxazolo[4,5-b]pyridine (B1248351) derivatives have been shown to comply with Lipinski's and other restrictive rules in computational studies, suggesting the potential for good drug-like properties within this class of compounds. rsc.org

Future Perspectives and Advanced Research Opportunities

Innovative Synthetic Methodologies and Process Intensification

While established methods for the synthesis of the thiazolo[5,4-b]pyridine (B1319707) core exist, future research will likely focus on the development of more efficient, sustainable, and scalable synthetic routes. The principles of green chemistry are expected to play a pivotal role, with an emphasis on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents.

One promising area of exploration is the application of continuous flow chemistry. This technology offers several advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for seamless integration of reaction and purification steps. The development of a continuous flow process for the synthesis of 6-Bromo-2-chlorothiazolo[5,4-b]pyridine and its derivatives could significantly streamline their production, making them more accessible for research and development.

Furthermore, the exploration of novel catalytic systems, such as photoredox catalysis and electrochemistry, could unlock new synthetic pathways. These methods often proceed under mild reaction conditions and can offer unique selectivity, enabling the synthesis of complex molecules that are inaccessible through conventional means. The application of such innovative catalytic approaches to the thiazolo[5,4-b]pyridine scaffold could lead to the discovery of novel transformations and the efficient construction of diverse molecular architectures.

Table 1: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Traditional Batch Synthesis Well-established, suitable for small-scale synthesis.Often requires harsh conditions, can be time-consuming, scalability challenges.
Continuous Flow Chemistry Enhanced reaction control, improved safety, scalable, potential for automation.Higher initial setup cost, requires specialized equipment.
Photoredox/Electro-catalysis Mild reaction conditions, unique reactivity and selectivity, environmentally friendly.Can be substrate-specific, may require specialized catalysts and equipment.

Diversification of Chemical Space via Novel Derivatization Pathways

The inherent reactivity of the bromo and chloro substituents in this compound provides a gateway to a vast and unexplored chemical space. Future research will undoubtedly focus on leveraging these reactive handles to generate extensive libraries of novel derivatives with diverse functionalities.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, will continue to be instrumental in this endeavor. These powerful reactions allow for the introduction of a wide array of substituents at the 6-position, including aryl, heteroaryl, and amino groups. The systematic exploration of these derivatization pathways will be crucial for establishing structure-activity relationships (SAR) and optimizing the biological properties of these compounds.

Beyond established cross-coupling methods, the exploration of C-H activation and late-stage functionalization techniques presents an exciting frontier. These approaches allow for the direct modification of C-H bonds, offering a more atom-economical and efficient way to introduce new functional groups. The application of these cutting-edge methodologies to the thiazolo[5,4-b]pyridine core could lead to the rapid generation of novel analogues with unprecedented structural diversity.

In-depth Mechanistic Understanding of Biological Actions

While the thiazolo[5,4-b]pyridine scaffold is known to be a key component in various biologically active compounds, a detailed understanding of their precise mechanisms of action is often lacking. Future research should prioritize in-depth mechanistic studies to elucidate how these molecules interact with their biological targets at a molecular level.

Advanced biochemical and biophysical techniques, such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and surface plasmon resonance (SPR), will be invaluable in this pursuit. These methods can provide high-resolution structural information about the binding of thiazolo[5,4-b]pyridine derivatives to their target proteins, revealing the key interactions that govern their biological activity.

Furthermore, the use of chemical biology tools, such as activity-based protein profiling (ABPP) and chemoproteomics, can help to identify the cellular targets of these compounds and unravel their downstream signaling pathways. A comprehensive understanding of the mechanism of action is not only crucial for optimizing the efficacy and selectivity of existing compounds but also for identifying new therapeutic opportunities.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and development of new molecules with desired properties.

In the context of this compound, AI and ML algorithms can be employed to:

Predict the biological activity of virtual compounds: By training on existing experimental data, ML models can predict the potential biological activity of novel thiazolo[5,4-b]pyridine derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

Optimize molecular properties: AI-driven generative models can design new molecules with optimized properties, such as enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

Propose novel synthetic routes: Machine learning algorithms can be trained to predict the outcomes of chemical reactions and even propose novel synthetic pathways for the synthesis of target molecules.

The synergy between computational modeling and experimental validation will be key to unlocking the full potential of the thiazolo[5,4-b]pyridine scaffold.

Integration into Multifunctional Materials and Sensor Development

The unique electronic and structural features of the thiazolo[5,4-b]pyridine core make it an attractive building block for the development of novel functional materials and sensors. The ability to tune the electronic properties of the scaffold through chemical modification opens up possibilities for its application in a wide range of fields.

For instance, thiazolo[5,4-b]pyridine derivatives could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The inherent fluorescence of some of these compounds could also be harnessed for the development of chemical sensors capable of detecting specific analytes with high sensitivity and selectivity.

Future research in this area will involve the design and synthesis of novel thiazolo[5,4-b]pyridine-based materials with tailored optical, electronic, and sensing properties. The characterization of these materials using advanced spectroscopic and microscopic techniques will be crucial for understanding their structure-property relationships and optimizing their performance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-2-chlorothiazolo[5,4-b]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example, halogenation of a pyridine scaffold followed by cyclization with sulfur-containing reagents (e.g., Lawesson’s reagent) can form the thiazolo ring. Automated flow chemistry systems (e.g., continuous flow reactors) may improve yield (≥75%) and purity (>95%) by precise control of temperature and reagent stoichiometry . Purification via column chromatography with hexane/ethyl acetate gradients is recommended for isolating the target compound.

Q. How can the reactivity of the bromo and chloro substituents in this compound be systematically evaluated for functionalization?

  • Methodological Answer : The bromo group undergoes nucleophilic substitution (e.g., Suzuki coupling) under palladium catalysis, while the chloro substituent reacts selectively with amines or thiols in basic conditions (e.g., K2_2CO3_3/DMF). Kinetic studies using 1H^1H NMR to monitor reaction progress can identify optimal conditions. For example, bromine substitution proceeds faster in polar aprotic solvents (e.g., DMF) at 80°C .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H and 13C^13C NMR (in CDCl3_3 or DMSO-d6_6) resolve regioisomeric structures. X-ray crystallography is critical for unambiguous confirmation of the fused thiazolo-pyridine ring system. IR spectroscopy can track functional group transformations (e.g., C-Br stretching at ~550 cm1^{-1}) .

Advanced Research Questions

Q. How does the substitution pattern on the thiazolo[5,4-b]pyridine core influence phosphoinositide 3-kinase (PI3K) inhibitory activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that the 2-chloro group enhances binding affinity to PI3Kα’s ATP pocket via hydrogen bonding with Val851. Introducing sulfonamide substituents at position 6 improves inhibitory potency (IC50_{50} < 5 nM). Molecular docking (e.g., using AutoDock Vina) validates interactions with key residues like Lys802 and Asp933 .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives with electron-deficient aryl groups?

  • Methodological Answer : Electron-deficient aryl groups (e.g., nitro or trifluoromethyl) increase electrophilicity, leading to undesired cross-coupling byproducts. Using bulky ligands (e.g., XPhos) in palladium-catalyzed reactions suppresses β-hydride elimination. Low-temperature (−20°C) lithiation followed by quenching with electrophiles minimizes decomposition .

Q. Can this compound serve as an electron-withdrawing unit in organic semiconductors? What optoelectronic properties are critical for such applications?

  • Methodological Answer : Thiazolo[5,4-b]pyridine’s electron-deficient nature lowers the LUMO level (−3.2 eV), enhancing electron mobility in polymer solar cells. UV-vis spectroscopy (λmax_{\text{max}} ~400 nm) and cyclic voltammetry (reduction potential at −1.1 V vs. Ag/Ag+^+) characterize its optoelectronic behavior. Blending with donor polymers (e.g., P3HT) achieves power conversion efficiencies >8% .

Q. How do solvent polarity and temperature affect the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer : Polar solvents (e.g., DMSO) favor nucleophilic substitution at the bromine site due to stabilization of the transition state. At elevated temperatures (>100°C), chloro substitution becomes competitive. Computational studies (DFT, B3LYP/6-31G*) predict activation energies for competing pathways, guiding solvent selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.